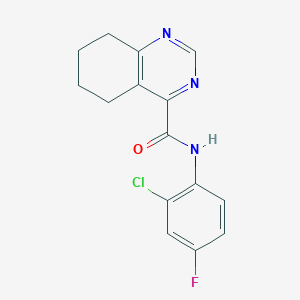

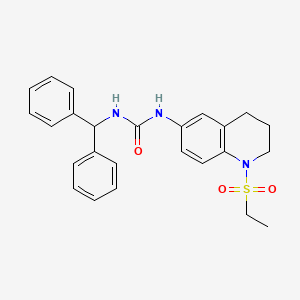

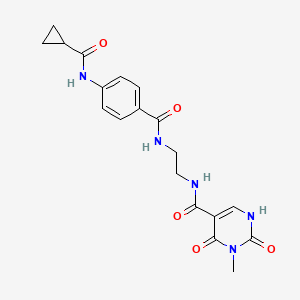

![molecular formula C24H22ClN3O2S B2552076 4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216972-53-0](/img/structure/B2552076.png)

4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, including the compound 4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride, involves the strategic placement of substituents on the heterocyclic ring to influence blood glucose levels. The synthesis process is not detailed for the specific compound , but a related compound, 5-Methyl-N-(3,6-dihydro-1(2H)-pyridinyl)benzamide, was synthesized and found to be a potent hyperglycemic agent. This suggests that the synthesis of similar compounds could be achieved by modifying the substituents to achieve desired biological activities .

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure-activity relationship is implied through the study of various N-(3,6-dihydro-1(2H)-pyridinyl)benzamides. The presence of an acetyl group, as in the 4-acetyl analogue, appears to contribute to hypoglycemic activity, indicating that the molecular structure plays a crucial role in the compound's biological effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, show that the reaction conditions, such as the presence of triethylamine as a catalyst, temperature, and reaction time, are critical for achieving high yields. While the specific reactions for the synthesis of this compound are not described, it can be inferred that similar conditions could be optimized for its synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the study of 5-Methyl-N-(3,6-dihydro-1(2H)-pyridinyl)benzamide indicates that the partition coefficient P does not correlate with the blood glucose levels, suggesting that other physicochemical properties might be more relevant in determining the biological activity of these compounds .

Scientific Research Applications

Pharmacological and Chemical Properties of Related Compounds

1. Heterocyclic Chemistry and Biological Activity

Heterocyclic compounds, particularly those containing thiophene rings, have been extensively studied for their diverse biological activities. Compounds with thiophene moieties are recognized for their significant potential in drug development due to their structural resemblance to key biological molecules. They have been explored for their antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscoring the importance of thiophene derivatives in medicinal chemistry (Boča, Jameson, & Linert, 2011).

2. Cytochrome P450 Inhibitors

The study of cytochrome P450 (CYP) isoforms and their selective inhibitors is crucial in understanding drug metabolism and potential drug-drug interactions. Chemical compounds that inhibit specific CYP isoforms can significantly impact the pharmacokinetics of drugs metabolized by these enzymes, highlighting the importance of selectivity in the development of safer medications (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

3. Advanced Oxidation Processes

The degradation of pharmaceuticals and other organic pollutants through advanced oxidation processes (AOPs) is a growing area of research. Understanding the pathways, by-products, and biotoxicity of degradation processes is essential for developing effective wastewater treatment solutions. This research is particularly relevant for compounds that are resistant to conventional treatment methods, illustrating the potential of AOPs in environmental remediation (Qutob, Hussein, Alamry, & Rafatullah, 2022).

4. Histone Deacetylase Inhibitors

The exploration of histone deacetylase inhibitors for anticancer therapy is a significant area of study. These compounds, including various benzamides, offer a new class of anti-neoplastic agents. Their ability to influence gene expression through epigenetic modifications presents a novel approach to cancer treatment, suggesting potential applications for related compounds in oncology (Kouraklis & Theocharis, 2006).

properties

IUPAC Name |

4-acetyl-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S.ClH/c1-16(28)18-7-9-19(10-8-18)23(29)26-24-21(13-25)20-11-12-27(15-22(20)30-24)14-17-5-3-2-4-6-17;/h2-10H,11-12,14-15H2,1H3,(H,26,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGXOLUMAGHLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

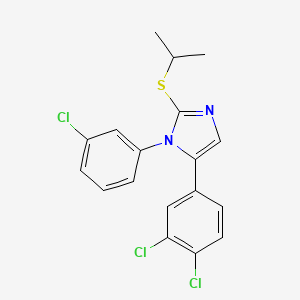

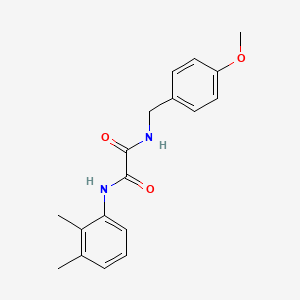

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)

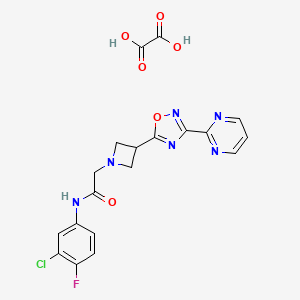

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

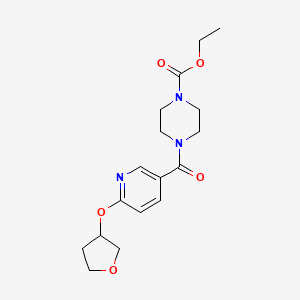

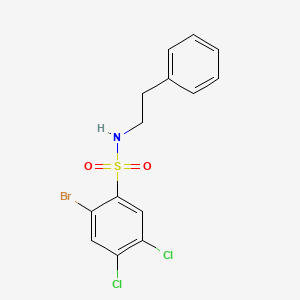

![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)

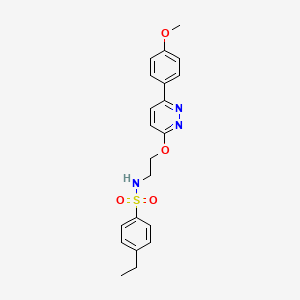

![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)

![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)